Papyriferic acid
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Papyriferic acid undergoes various chemical reactions, including hydrolysis and hydroxylation . The hydrolysis of its acetyl and malonyl ester groups and hydroxylation of the terpene moiety are common reactions . The presence of a malonyl group suggests potential interactions with succinate dehydrogenase, a mitochondrial enzyme . The major products formed from these reactions include betulafolientriol oxide .
Scientific Research Applications
Papyriferic acid has several scientific research applications:
Medicine: Derivatives of this compound have been explored as reversal agents for multidrug resistance in cancer cells.
Industry: While not extensively documented, its antifeedant properties could have applications in agriculture to protect crops from herbivores.
Mechanism of Action
Papyriferic acid exerts its effects primarily through the inhibition of succinate dehydrogenase, a mitochondrial enzyme . This inhibition decreases mitochondrial energy production, leading to a noxious stimulus and sensations of nausea and discomfort in herbivores . The compound binds to the enzyme-substrate complex, acting by an uncompetitive mechanism .
Comparison with Similar Compounds
Papyriferic acid is similar to other triterpenes found in birch trees, such as betulafolientriol oxide . its unique antifeedant properties and potent inhibition of succinate dehydrogenase set it apart . Other similar compounds include various triterpenoids and saponins, which also have ecological and medicinal applications .
Properties
IUPAC Name |
3-[[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-acetyloxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-20(36)41-22-18-24-32(6)14-12-25(42-28(39)19-27(37)38)30(2,3)23(32)11-16-33(24,7)34(8)15-10-21(29(22)34)35(9)17-13-26(43-35)31(4,5)40/h21-26,29,40H,10-19H2,1-9H3,(H,37,38)/t21-,22+,23-,24+,25+,26+,29-,32-,33+,34+,35-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVAVWQAAQFUOP-GNYBQDBLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(CCC(C(C3CCC2(C4(C1C(CC4)C5(CCC(O5)C(C)(C)O)C)C)C)(C)C)OC(=O)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@H](C([C@@H]3CC[C@]2([C@]4([C@H]1[C@H](CC4)[C@@]5(CC[C@@H](O5)C(C)(C)O)C)C)C)(C)C)OC(=O)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000018 | |
Record name | 3-{[12-(Acetyloxy)-25-hydroxy-20,24-epoxydammaran-3-yl]oxy}-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78782-15-7 | |
Record name | Dammarane-3,12,25-triol, 20,24-epoxy-, 12-acetate 3-(hydrogen propanedioate), (3α,12β,24R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78782-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{[12-(Acetyloxy)-25-hydroxy-20,24-epoxydammaran-3-yl]oxy}-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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